tert-butyl 3-bromo-9H-carbazole-9-carboxylate
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Overview
Description
tert-Butyl 3-bromo-9H-carbazole-9-carboxylate: is a chemical compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-9H-carbazole-9-carboxylate typically involves the bromination of carbazole derivatives followed by esterification. One common method includes the bromination of 9H-carbazole at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-9H-carbazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: 3-substituted carbazole derivatives.
Oxidation Products: Carbazole-3,6-dione.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex carbazole derivatives. It is also employed in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, carbazole derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. This compound serves as a precursor for the synthesis of bioactive carbazole derivatives that can be tested for these activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also explored for their use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-9H-carbazole-9-carboxylate and its derivatives depends on the specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some carbazole derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
3,6-Di-tert-butylcarbazole: Used in the synthesis of electroluminescent materials.
3-Bromo-9H-carbazole: A precursor for various carbazole derivatives.
3,6-Dibromo-9H-carbazole: Used in the synthesis of polymers and organic semiconductors.
Uniqueness: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination allows for versatile chemical modifications and applications in different fields, making it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
tert-butyl 3-bromocarbazole-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,3)21-16(20)19-14-7-5-4-6-12(14)13-10-11(18)8-9-15(13)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZXRNUDFWYGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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